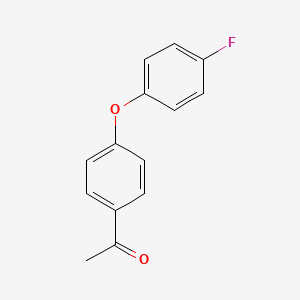

1-(4-(4-Fluorophénoxy)phényl)éthanone

Vue d'ensemble

Description

1-[4-(4-Fluorophenoxy)phenyl]ethanone (1-FPPE) is an organic compound belonging to the family of phenoxyethanones, which are derivatives of phenol and ethanone. It has a wide range of applications in the fields of science and technology, from the synthesis of pharmaceuticals to the development of new materials. 1-FPPE is a versatile reagent with a wide range of reactivity and is used in many areas of research. The purpose of

Applications De Recherche Scientifique

Médecine : Synthèse d'agents thérapeutiques potentiels

« 1-(4-(4-Fluorophénoxy)phényl)éthanone » peut servir de précurseur dans la synthèse de divers agents thérapeutiques. Sa structure pourrait être utilisée pour créer des composés ayant des propriétés antivirales, antibactériennes ou anti-inflammatoires potentielles. Le groupe fluorophénoxy, en particulier, pourrait interagir avec des cibles biologiques, améliorant le profil pharmacocinétique des médicaments synthétisés .

Science des matériaux : Développement de polymères avancés

En science des matériaux, ce composé pourrait être impliqué dans le développement de polymères avancés. Sa structure aromatique en fait un candidat pour la création de plastiques ou de résines haute résistance et durables, qui pourraient être utilisés dans les industries aérospatiale, automobile ou des biens de consommation .

Science de l'environnement : Analyte dans les études de pollution

Le composé pourrait être utilisé comme analyte dans des études environnementales pour comprendre le comportement et l'impact des polluants organiques similaires. Sa détection et sa quantification dans des échantillons de sol, d'eau ou d'air pourraient aider à évaluer les niveaux de pollution et à contribuer aux efforts de remédiation environnementale .

Chimie analytique : Étalon chromatographique

En raison de sa structure unique, « this compound » pourrait servir d'étalon dans l'analyse chromatographique. Il pourrait être utilisé pour étalonner des instruments ou comme composé de référence dans l'analyse de mélanges complexes, garantissant des résultats précis et fiables .

Pharmacologie : Métabolisme et pharmacocinétique des médicaments

En pharmacologie, les chercheurs pourraient étudier le métabolisme et la pharmacocinétique de « this compound » pour comprendre comment des composés similaires sont absorbés, distribués, métabolisés et excrétés dans l'organisme. Ces connaissances sont cruciales pour le développement et l'évaluation de la sécurité des médicaments .

Synthèse organique : Bloc de construction pour les molécules complexes

La structure de ce composé lui permet d'agir comme un bloc de construction polyvalent en synthèse organique. Il pourrait être utilisé pour construire des molécules complexes ayant des applications potentielles en chimie médicinale, telles que la synthèse de nouveaux candidats médicaments avec une efficacité améliorée .

Biochimie : Sonde dans les études enzymatiques

En biochimie, « this compound » pourrait être utilisé comme sonde pour étudier les interactions enzyme-substrat. Son incorporation dans des substrats pourrait aider à élucider les mécanismes de l'action enzymatique, en particulier ceux impliqués dans les voies métaboliques .

Agriculture : Synthèse d'agrochimiques

Enfin, le composé pourrait être utilisé dans la synthèse d'agrochimiques. Ses propriétés structurelles pourraient être bénéfiques dans la création de nouveaux pesticides ou herbicides plus efficaces et respectueux de l'environnement, contribuant à des pratiques agricoles durables .

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(4-fluorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLGELQKWAOYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374634 | |

| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35114-93-3 | |

| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

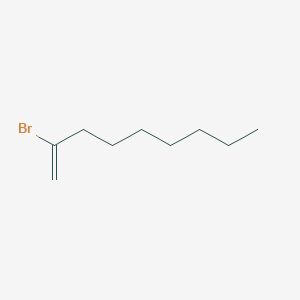

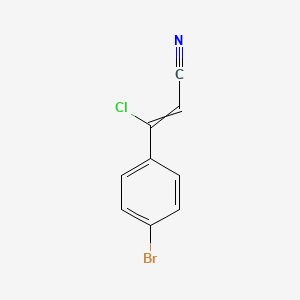

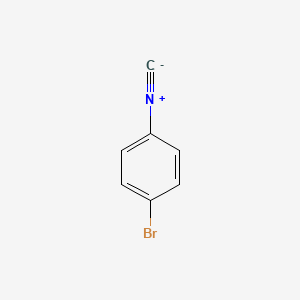

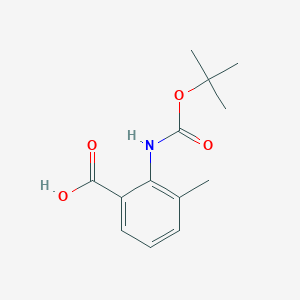

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

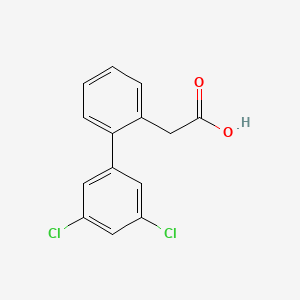

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)